Cas no 618070-50-1 (ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE)
ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Chemical and Physical Properties
Names and Identifiers
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- ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
- AC1LCEGX
- AG-H-91214
- CTK5H7148
- Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Ethyl 5-[p-bromophenyl]pyrazole-3-carboxylate
- STK359218
- DA-34192
- Ethyl 3-(4-Bromophenyl)-1-methyl 1H-pyrazole-5-carboxylate
- ethyl 3-(4-bromophenyl)-1-methyl1h-pyrazole-5-carboxylate
- AKOS017343365
- CS-0331619
- SCHEMBL4689595
- 618070-50-1
- ethyl 5-(4-bromophenyl)-2-methylpyrazole-3-carboxylate
- Ethyl 5-(4-bromophenyl)-2-methyl-pyrazole-3-carboxylate
- ethyl3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate
- DTXSID801194749
- MFCD03933290
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- MDL: MFCD03933290
- Inchi: 1S/C13H13BrN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
- InChI Key: NNFCYDDVLOLQCT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=C(C(=O)OCC)N(C)N=1
Computed Properties
- Exact Mass: 308.01600
- Monoisotopic Mass: 308.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- PSA: 44.12000
- LogP: 3.02630
ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E904533-10mg |
Ethyl 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
618070-50-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | E904533-50mg |
Ethyl 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
618070-50-1 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | E904533-100mg |
Ethyl 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
618070-50-1 | 100mg |
$ 230.00 | 2022-06-02 | ||
| Chemenu | CM313684-5g |
Ethyl 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
618070-50-1 | 95% | 5g |
$659 | 2021-08-18 | |
| Fluorochem | 033599-100mg |
Ethyl 3-(4-Bromophenyl)-1-methyl1H-pyrazole-5-carboxylate |
618070-50-1 | 95% | 100mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 033599-250mg |
Ethyl 3-(4-Bromophenyl)-1-methyl1H-pyrazole-5-carboxylate |
618070-50-1 | 95% | 250mg |
£34.00 | 2022-03-01 | |
| abcr | AB510050-100 mg |
Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
618070-50-1 | 100MG |
€185.30 | 2022-07-29 | ||
| abcr | AB510050-250 mg |
Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
618070-50-1 | 250MG |
€295.70 | 2022-07-29 | ||
| abcr | AB510050-1 g |
Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
618070-50-1 | 1g |
€486.90 | 2022-07-29 | ||
| Chemenu | CM313684-1g |
Ethyl 3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate |
618070-50-1 | 95% | 1g |
$273 | 2023-02-02 |
ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Suppliers
ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE (CAS No. 618070-50-1): A Comprehensive Overview
ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE, a compound with the CAS number 618070-50-1, has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-bromophenyl substituent and a carboxylate ester group, make it a promising candidate for further exploration in drug discovery and development.
The< strong>ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate molecule exhibits a unique combination of chemical properties that contribute to its potential utility. The bromine atom in the 4-bromophenyl group enhances its reactivity, making it suitable for various chemical modifications and derivations. Additionally, the carboxylate ester functionality at the 5-position of the pyrazole ring introduces polarity and solubility characteristics that are advantageous for biological assays and pharmacokinetic studies.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These activities include anti-inflammatory, antiviral, anticancer, and antimicrobial properties. The< strong>ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate, with its specific substitution pattern, has shown promise in several preclinical studies. For instance, studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for the development of novel anti-inflammatory agents.
The< strong>4-bromophenyl moiety in the molecule is particularly noteworthy as brominated aromatic compounds are known to exhibit enhanced binding affinity to biological targets. This feature has been exploited in the design of various pharmacological agents where precise targeting is crucial. The< strong>methyl group at the 1-position of the pyrazole ring further contributes to the steric and electronic properties of the molecule, influencing its interactions with biological targets. These structural elements collectively contribute to the compound's potential as a pharmacological tool.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between< strong>ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate and biological targets. These studies have revealed that the compound can bind effectively to various protein receptors and enzymes, suggesting multiple avenues for therapeutic intervention. For example, computational studies have shown that this molecule may interact with enzymes involved in metabolic pathways relevant to cancer progression, highlighting its potential as an anticancer agent.
The< strong>carboxylate ester group at the 5-position of the pyrazole ring not only influences solubility but also provides a site for further chemical modification. This versatility allows researchers to explore different derivatives with tailored properties for specific applications. For instance, conjugation with other bioactive molecules or incorporation into larger drug-like scaffolds can enhance its therapeutic efficacy and pharmacokinetic profile.
In conclusion, ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE (CAS No. 618070-50-1) represents a significant compound in pharmaceutical research due to its unique structural features and potential biological activities. The presence of the< strong>4-bromophenyl,< strong>methyl group, and< strong>carboxylate ester group endows it with distinct chemical properties that make it suitable for diverse applications in drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties.
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